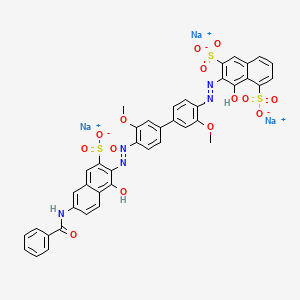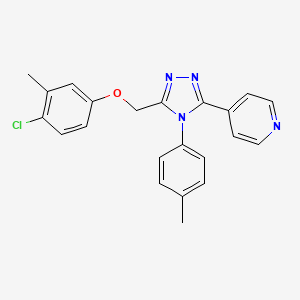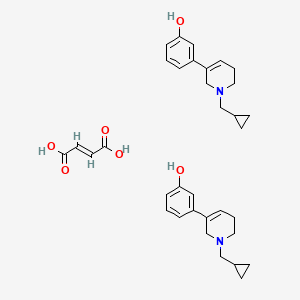
3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol fumarate is a chemical compound with the molecular formula C34H42N2O6 It is known for its unique structure, which includes a cyclopropylmethyl group and a tetrahydropyridinyl group attached to a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol fumarate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydropyridinyl ring, the introduction of the cyclopropylmethyl group, and the attachment of the phenol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate bulk production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol fumarate undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The tetrahydropyridinyl ring can be reduced to form piperidinyl derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperidinyl derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol fumarate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol fumarate involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, while the tetrahydropyridinyl ring can interact with receptors or enzymes. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol
- 3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol acetate
- 3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol hydrochloride
Uniqueness
Compared to similar compounds, 3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol fumarate is unique due to its fumarate salt form, which can influence its solubility, stability, and bioavailability. This makes it a valuable compound for specific applications where these properties are crucial.
Properties
CAS No. |
83010-56-4 |
|---|---|
Molecular Formula |
C34H42N2O6 |
Molecular Weight |
574.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-[1-(cyclopropylmethyl)-3,6-dihydro-2H-pyridin-5-yl]phenol |
InChI |
InChI=1S/2C15H19NO.C4H4O4/c2*17-15-5-1-3-13(9-15)14-4-2-8-16(11-14)10-12-6-7-12;5-3(6)1-2-4(7)8/h2*1,3-5,9,12,17H,2,6-8,10-11H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI Key |
PXBIGNMTOXPASF-WXXKFALUSA-N |
Isomeric SMILES |
C1CN(CC(=C1)C2=CC(=CC=C2)O)CC3CC3.C1CN(CC(=C1)C2=CC(=CC=C2)O)CC3CC3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CC(=C1)C2=CC(=CC=C2)O)CC3CC3.C1CN(CC(=C1)C2=CC(=CC=C2)O)CC3CC3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


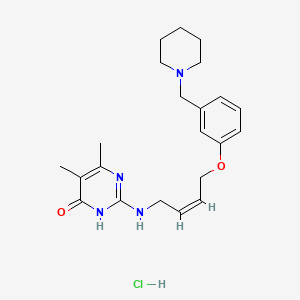
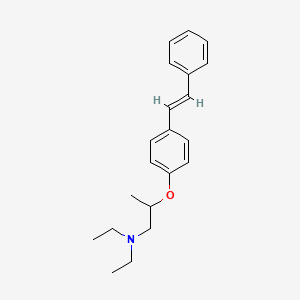
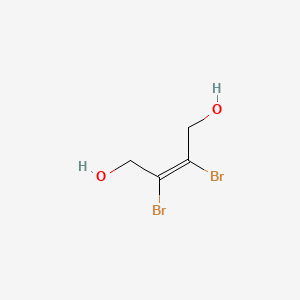

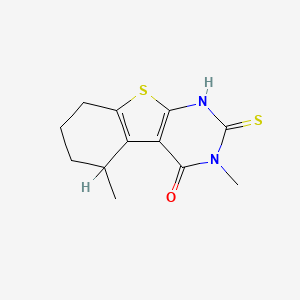

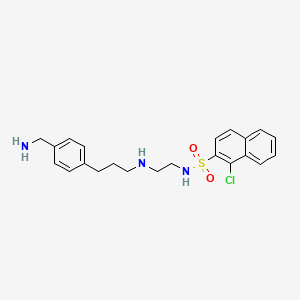
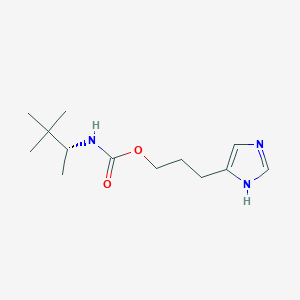
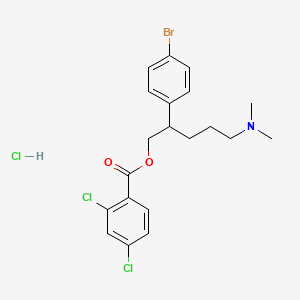

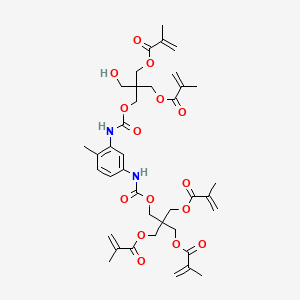
![(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12753754.png)
